molecular formula C6H13N B1357597 (Cyclobutylmethyl)(methyl)amine CAS No. 67579-87-7

(Cyclobutylmethyl)(methyl)amine

Cat. No.: B1357597
CAS No.: 67579-87-7
M. Wt: 99.17 g/mol
InChI Key: DFDDLFCSYLTQBP-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)(methyl)amine is an organic compound with the molecular formula C₆H₁₃N It is a secondary amine, characterized by a cyclobutylmethyl group attached to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyclobutylmethyl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of methylamine with cyclobutylmethyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{C}_4\text{H}_7\text{CH}_2\text{Cl} \rightarrow \text{C}_4\text{H}_7\text{CH}_2\text{NHCH}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Cyclobutylmethyl)(methyl)amine undergoes various chemical reactions, including:

    Alkylation: It can be further alkylated to form tertiary amines.

    Acylation: Reaction with acid chlorides or anhydrides to form amides.

    Oxidation: It can be oxidized to form corresponding imines or nitriles under specific conditions.

Common Reagents and Conditions:

    Alkylation: Alkyl halides in the presence of a base.

    Acylation: Acid chlorides or anhydrides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

    Alkylation: Tertiary amines.

    Acylation: Amides.

    Oxidation: Imines or nitriles.

Scientific Research Applications

(Cyclobutylmethyl)(methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)(methyl)amine involves its interaction with various molecular targets. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. The cyclobutylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    Cyclobutylamine: Lacks the methyl group, making it less sterically hindered.

    Methylamine: Lacks the cyclobutylmethyl group, making it more reactive.

    Cyclopropylmethylamine: Similar structure but with a cyclopropyl group instead of cyclobutyl, affecting its chemical properties.

Uniqueness: (Cyclobutylmethyl)(methyl)amine is unique due to the presence of both a cyclobutylmethyl group and a methylamine moiety, which imparts distinct steric and electronic properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1-cyclobutyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-7-5-6-3-2-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDDLFCSYLTQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600411
Record name 1-Cyclobutyl-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-87-7
Record name 1-Cyclobutyl-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclobutylmethyl)(methyl)amine
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